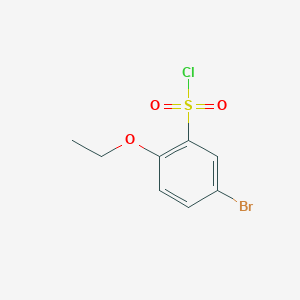

5-bromo-2-ethoxy-benzenesulfonyl Chloride

説明

Historical Context and Emergence in Organic Synthesis

The precise origins of 5-bromo-2-ethoxy-benzenesulfonyl chloride in the annals of chemical literature are not extensively documented in early chemical compendiums. However, its emergence is intrinsically linked to the broader development and understanding of sulfonation and chlorosulfonation reactions of aromatic compounds. The fundamental chemistry of producing benzenesulfonyl chlorides through the reaction of benzene (B151609) with chlorosulfonic acid has been a cornerstone of organic synthesis for over a century.

The synthesis of this specific substituted benzenesulfonyl chloride is a more recent development, driven by the demand for tailored building blocks in targeted synthesis, particularly within medicinal chemistry. A documented synthetic route involves the treatment of 4-bromophenetole (B47170) with chlorosulfonic acid. impactfactor.org This method highlights a specific application of electrophilic aromatic substitution, where the starting material, 4-bromophenetole, is reacted to introduce the sulfonyl chloride group onto the benzene ring. The presence of the ethoxy and bromo substituents on the ring directs the position of the incoming sulfonyl chloride group, leading to the desired product. The commercial availability of this compound from various chemical suppliers indicates its established use in the research and development sector.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The sulfonyl chloride functional group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines and alcohols. This reactivity is the cornerstone of its utility, allowing for the facile synthesis of sulfonamides and sulfonate esters, respectively.

Sulfonamides, in particular, are a class of compounds with profound importance in medicinal chemistry, known for a wide spectrum of biological activities including antibacterial, and anticancer properties. ptfarm.pl The reaction of this compound with primary or secondary amines provides a direct pathway to novel sulfonamide derivatives. Each derivative carries the unique 5-bromo-2-ethoxyphenylsulfonyl scaffold, which can be further modified at the bromine position through various cross-coupling reactions, further expanding the molecular diversity that can be achieved from this single building block.

A significant example of its application is in the synthesis of intermediates for pharmaceuticals. For instance, it has been utilized in the preparation of a key intermediate for dapagliflozin, a medication used in the management of type 2 diabetes. This underscores the compound's value in the construction of complex and biologically active molecules.

Scope of Academic Research Endeavors on the Compound

Academic research involving this compound is predominantly centered on its application as a building block in the synthesis of new chemical entities with potential biological activity. Its use is often a crucial step in a larger synthetic sequence rather than the primary focus of the research itself. The compound is frequently employed in the field of medicinal chemistry for the generation of libraries of novel sulfonamides.

Researchers leverage the predictable reactivity of the sulfonyl chloride group to synthesize series of compounds for structure-activity relationship (SAR) studies. In these studies, the 5-bromo-2-ethoxyphenylsulfonyl core remains constant while the amine component is varied. The resulting sulfonamides are then screened for their biological effects, such as enzyme inhibition or receptor binding. For example, its utility as a biochemical for proteomics research is also noted. scbt.com

While comprehensive reviews dedicated solely to this compound are not prevalent, its presence is noted in patents and research articles that focus on the synthesis and biological evaluation of new therapeutic agents. The research landscape for this compound is thus characterized by its enabling role in the discovery and development of new molecules with potential applications in medicine and biology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECNSRYIWTUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395067 | |

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-01-3 | |

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Bromo 2 Ethoxy Benzenesulfonyl Chloride

Classical Synthetic Approaches

Classical methods for the synthesis of aryl sulfonyl chlorides often rely on direct, forceful reactions on simple aromatic precursors. These approaches are typically characterized by the use of strong acids and halogenating agents.

Direct Sulfonylation of Substituted Benzene (B151609) Systems

Direct sulfonylation involves the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, which is then converted to the sulfonyl chloride. For a compound like 5-bromo-2-ethoxy-benzenesulfonyl chloride, the logical starting material would be 1-bromo-4-ethoxybenzene, also known as 4-bromophenetole (B47170). nih.govnih.gov However, direct sulfonylation of such activated systems with reagents like sulfuric acid can be challenging to control, often leading to a mixture of isomers and potential side reactions. The ethoxy group is an ortho-, para-director, meaning sulfonylation would likely occur at the position ortho to the ethoxy group (position 2) or the position meta to the ethoxy group (position 3). The presence of the bromine atom at position 4 further complicates the regiochemical outcome. Due to these control issues, this pathway is less commonly employed in favor of more selective methods like chlorosulfonation.

Chlorosulfonation Reactions

Chlorosulfonation is the most direct and widely reported classical method for synthesizing this compound. This one-step process introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring of a suitable precursor.

The standard substrate for this reaction is 4-bromophenetole (1-bromo-4-ethoxybenzene). The reaction involves treating 4-bromophenetole with an excess of chlorosulfonic acid (ClSO₃H). The ethoxy group is a strong activating group and directs the electrophilic chlorosulfonyl group to the position ortho to itself. The bromine atom at the para position ensures that the substitution occurs specifically at the desired C-5 position (relative to the ethoxy group), leading to the formation of this compound.

A documented procedure involves the slow, controlled addition of chlorosulfonic acid to 4-bromophenetole at a reduced temperature, typically around -10°C. chemicalbook.com The reaction mixture is stirred for a short period at this temperature before being carefully quenched by pouring it into ice-cold water. The product is then extracted with an organic solvent, such as ethyl acetate. chemicalbook.com Purification via column chromatography yields the final product. chemicalbook.com While effective, this method uses a large excess of the highly corrosive chlorosulfonic acid and requires careful temperature management to minimize side reactions.

| Starting Material | Reagent | Temperature | Reaction Time | Yield | Reference |

| 4-Bromophenetole | Chlorosulfonic acid | -10°C | 20 minutes | 43.3% | chemicalbook.com |

This table presents data for the synthesis of this compound via chlorosulfonation.

Modern Synthetic Routes and Advancements

Modern synthetic strategies often involve multi-step sequences that build the molecule with greater precision. These routes may offer advantages in terms of substrate scope, milder reaction conditions, and avoidance of harsh reagents like neat chlorosulfonic acid.

Preparation from Phenol (B47542) Derivatives

An alternative to direct chlorosulfonation on an ether is to start with a corresponding phenol derivative. For instance, a synthesis could commence from 4-bromophenol. The synthetic sequence would involve several steps:

Sulfonation/Chlorosulfonation of the Phenol : Phenols can be sulfonated, but the hydroxyl group is sensitive to the harsh conditions of chlorosulfonation. Preferential sulfonation of phenols over their halogenated counterparts is a known process. google.com

Protection/Ethoxylation : The phenolic hydroxyl group would need to be converted to the ethoxy ether. This is typically achieved after the sulfonyl chloride moiety is in place or via a protected intermediate.

Conversion to Sulfonyl Chloride : If the sulfonic acid is first introduced, a subsequent step with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would be required to form the sulfonyl chloride.

Alternative Bromination Strategies

Ethoxylation in Multi-Step Synthesis

In routes starting from phenol derivatives, the ethoxylation step is crucial. This is typically accomplished through a Williamson ether synthesis. For example, a precursor such as a 5-bromo-2-hydroxybenzenesulfonyl derivative could be treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, to form the desired ethoxy ether. The choice of base and solvent is critical to ensure efficient conversion without side reactions involving the reactive sulfonyl chloride group. This multi-step approach provides a high degree of flexibility in the synthesis design.

Optimization of Reaction Conditions and Catalyst Development

The synthesis of this compound, a key intermediate in various chemical industries, is predominantly achieved through the chlorosulfonation of 4-bromophenetole. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.

Influence of Solvents and Reagents

The choice of solvent and sulfonating agent plays a pivotal role in the outcome of the synthesis. Chlorosulfonic acid is a commonly employed reagent for this transformation. One documented procedure involves the slow addition of chlorosulfonic acid to 4-bromophenetole at a controlled temperature of -10°C. The reaction is typically conducted without an additional solvent, with chlorosulfonic acid itself acting as the reaction medium. chemicalbook.com

The use of a large excess of chlorosulfonic acid is common to drive the reaction to completion. Following the reaction, the mixture is quenched in ice-cold water, and the product is extracted using an organic solvent like ethyl acetate. chemicalbook.com The selection of the extraction solvent is critical for efficient product recovery.

For the synthesis of analogous aryl sulfonyl chlorides, other chlorinating agents such as thionyl chloride and phosphorus pentachloride have been utilized, often in the presence of a solvent. orgsyn.org The choice of reagent can influence the reaction conditions required and the impurity profile of the final product.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenetole | Chlorosulfonic acid | None | -10 | 0.33 | 43.3 | chemicalbook.com |

| 4-Bromoanisole (B123540) | Chlorosulfonic acid | None | 0 - 25 | 0.5 | 75 | chemicalbook.com |

| Sodium benzenesulfonate | Phosphorus pentachloride | None | 170-180 | 15 | Not specified | orgsyn.org |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | None (with DMF catalyst) | Reflux | 2-4 | 98-99 | google.com |

Role of Catalysis in Enhancing Yield and Selectivity

Catalysis offers a pathway to enhance the efficiency and selectivity of the synthesis of aryl sulfonyl chlorides. While the direct chlorosulfonation with chlorosulfonic acid often does not require a catalyst, alternative synthetic routes benefit significantly from their use.

For instance, the preparation of substituted benzenesulfonyl chlorides can be achieved through a Sandmeyer-type reaction, where an appropriate aniline (B41778) derivative is diazotized and subsequently treated with sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride or cupric chloride. google.com This method allows for regioselective synthesis based on the starting aniline.

Modern approaches have also explored the use of palladium catalysts for the synthesis of aryl sulfonyl chlorides from arylboronic acids, offering mild reaction conditions. google.com These catalytic systems can provide high yields and functional group tolerance.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce the environmental impact.

Solvent-Free Methodologies

A significant step towards a greener synthesis is the elimination of volatile organic solvents. The reaction of 4-bromophenetole with chlorosulfonic acid is often performed neat, thereby adhering to this principle. chemicalbook.com This approach not only reduces solvent waste but can also simplify the work-up procedure.

Further examples in the synthesis of related compounds include solvent-free reactions catalyzed by DMF for the preparation of acyl chlorides from carboxylic acids using thionyl chloride. google.com Such methodologies, when applicable, can significantly improve the environmental footprint of the process.

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comwordpress.com In the synthesis of this compound from 4-bromophenetole and chlorosulfonic acid, the reaction is as follows:

C₈H₉BrO + HSO₃Cl → C₈H₈BrClO₃S + H₂O

The atom economy for this reaction can be calculated as:

Molecular weight of this compound (C₈H₈BrClO₃S) = 299.57 g/mol scbt.com

Molecular weight of 4-bromophenetole (C₈H₉BrO) = 201.07 g/mol

Molecular weight of chlorosulfonic acid (HSO₃Cl) = 116.52 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (299.57 / (201.07 + 116.52)) x 100 ≈ 94.3%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. However, the use of a large excess of chlorosulfonic acid in practice and the generation of acidic waste during work-up are significant environmental considerations that need to be addressed for waste minimization. Strategies for waste reduction include the recycling of excess reagents and the neutralization and proper disposal of acidic aqueous waste.

| Compound Name | Synonym | Molecular Formula |

|---|---|---|

| This compound | - | C₈H₈BrClO₃S |

| 4-Bromophenetole | 1-Bromo-4-ethoxybenzene | C₈H₉BrO |

| Chlorosulfonic acid | Sulfurochloridic acid | HSO₃Cl |

| Ethyl acetate | - | C₄H₈O₂ |

| Thionyl chloride | - | SOCl₂ |

| Phosphorus pentachloride | - | PCl₅ |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | - | C₇H₆BrClO₃S |

| 4-Bromoanisole | 1-Bromo-4-methoxybenzene | C₇H₇BrO |

| Sodium benzenesulfonate | - | C₆H₅NaO₃S |

| 5-Bromo-2-chlorobenzoic acid | - | C₇H₄BrClO₂ |

| N,N-Dimethylformamide | DMF | C₃H₇NO |

| Cuprous chloride | Copper(I) chloride | CuCl |

| Cupric chloride | Copper(II) chloride | CuCl₂ |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Ethoxy Benzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density. This withdrawal creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. Reactions involving this group typically proceed via nucleophilic substitution at the sulfur center. fiveable.menih.gov

The reaction of 5-bromo-2-ethoxy-benzenesulfonyl chloride with nucleophiles such as amines, alcohols, and hydrazines leads to the formation of sulfonamides, sulfonate esters, and sulfonyl hydrazides, respectively. These transformations are fundamental in medicinal chemistry and material science. enamine.netekb.eg

The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (Sɴ2-type) at the sulfur atom. nih.govmdpi.com The incoming nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state. The chloride ion, being an excellent leaving group, is then displaced, resulting in the formation of the corresponding sulfonamide, sulfonate ester, or sulfonyl hydrazide. nih.gov

Sulfonamides: Primary and secondary amines react readily with this compound, usually in the presence of a base like pyridine or triethylamine, to yield the corresponding N-substituted sulfonamides. ekb.eg The base serves to neutralize the hydrochloric acid byproduct. The synthesis of sulfonamides is a cornerstone of drug discovery. rsc.org

Sulfonate Esters: Alcohols react with sulfonyl chlorides to form sulfonate esters. This reaction is also typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced. wikipedia.org

Sulfonyl Hydrazides: Hydrazine derivatives can act as nucleophiles to form sulfonyl hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds.

Table 1: Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

| Product Class | Nucleophile | General Reaction Conditions |

|---|---|---|

| Sulfonamide | Primary/Secondary Amine (R₂NH) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0°C to RT |

| Sulfonate Ester | Alcohol (R'OH) | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT |

| Sulfonyl Hydrazide | Hydrazine (R'NHNH₂) | Inert solvent (e.g., THF), Base (e.g., Et₃N), 0°C to RT |

Due to its high reactivity, the sulfonyl chloride group is susceptible to hydrolysis and solvolysis. In the presence of water, this compound will hydrolyze to form the corresponding 5-bromo-2-ethoxy-benzenesulfonic acid. wikipedia.orgrsc.org Studies on the hydrolysis of arenesulfonyl chlorides indicate that the reaction proceeds via an Sɴ2 mechanism. rsc.orgbeilstein-journals.org The rate of hydrolysis can be influenced by solvent polarity and the electronic nature of the substituents on the aromatic ring. beilstein-journals.orgresearchgate.net Similarly, reaction with other nucleophilic solvents, such as alcohols (solvolysis), will lead to the formation of sulfonate esters.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring of this compound provides a second site of reactivity. The carbon-bromine bond can be activated by transition metal catalysts, enabling a wide range of carbon-carbon bond-forming reactions. This functionality is particularly valuable for constructing more complex molecular architectures. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise formation of C-C bonds. libretexts.org The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations. The general reactivity trend for aryl halides in these couplings is I > Br > Cl. mdpi.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comorganic-chemistry.org A variety of palladium catalysts and ligands can be employed to facilitate this transformation. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. mdpi.com

Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.org The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation with an arylpalladium(II) complex, followed by reductive elimination.

Stille Reaction: The Stille coupling pairs an aryl halide with an organotin compound (organostannane) using a palladium catalyst. openochem.orgwikipedia.org A key advantage is the stability and functional group tolerance of the organostannane reagents. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. libretexts.orgharvard.eduorganic-chemistry.org

Kumada Coupling: The Kumada reaction is the cross-coupling of an aryl halide with a Grignard reagent (organomagnesium halide), catalyzed by nickel or palladium complexes. nrochemistry.comwikipedia.orgorganic-chemistry.org Due to the high reactivity of Grignard reagents, this reaction is often performed at low temperatures and is less tolerant of certain functional groups compared to other coupling methods. jk-sci.com The catalytic cycle is analogous to other cross-coupling reactions. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Forms substituted alkenes, good stereoselectivity. wikipedia.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Synthesis of arylalkynes. acs.org |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | Air and moisture stable reagents, excellent functional group tolerance. wikipedia.org |

| Kumada | Grignard Reagent (e.g., R-MgBr) | Ni or Pd catalyst | Utilizes highly reactive Grignard reagents. wikipedia.org |

Ullmann Reaction: The Ullmann reaction is a classic method for forming biaryl compounds by coupling two aryl halides in the presence of copper metal, often at high temperatures. byjus.comiitk.ac.in The traditional reaction conditions can be harsh, but modern variations have been developed using soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate through oxidative addition, which then reacts with a second molecule of the aryl halide. byjus.comorganic-chemistry.org Ullmann-type reactions can also be used to form C-O and C-N bonds. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNA) at the C5 position to displace the bromide is generally not a favorable reaction pathway for this compound under standard conditions. The success of an SNA reaction via the addition-elimination mechanism hinges on the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov This stabilization is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comyoutube.com

In the case of this compound, the substituent effects are poorly aligned for SNA at the aryl bromide:

Electron-Withdrawing Group Position: The potent sulfonyl chloride (-SO2Cl) group is a strong electron-withdrawing group. However, it is situated meta (at C1) to the bromine leaving group (at C5). This meta-positioning does not allow the -SO2Cl group to effectively delocalize the negative charge of the Meisenheimer complex through resonance.

Electron-Donating Group Position: The ethoxy (-OEt) group is located para (at C2, relative to C5) to the bromine. The ethoxy group is an electron-donating group by resonance (+R effect), which increases electron density on the aromatic ring. This effect destabilizes the anionic Meisenheimer intermediate, thereby increasing the activation energy and significantly slowing down the rate of reaction. youtube.com

For these reasons, direct displacement of the bromide by a nucleophile is a kinetically and thermodynamically unfavorable process. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, are typically required to achieve substitution at the C-Br bond. researchgate.net

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent by introducing magnesium metal to this compound is mechanistically plausible but fraught with complications from competing side reactions. The initial step involves the oxidative insertion of magnesium into the carbon-bromine bond, which is a standard method for preparing aryl Grignard reagents. wikipedia.org

However, the resulting Grignard reagent, "5-(chloromagnesio)-2-ethoxy-benzenesulfonyl chloride," is a potent nucleophile and a strong base. The sulfonyl chloride functional group is a highly reactive electrophile. wikipedia.org Consequently, the newly formed Grignard reagent can readily attack the sulfonyl chloride of another molecule in an intermolecular reaction. This self-reaction would lead to the formation of a dimeric sulfone species and other byproducts, significantly reducing the yield of the desired Grignard reagent.

While the formation of sulfonyl chlorides from Grignard reagents and sulfuryl chloride (SO2Cl2) is a known synthetic route, it highlights the inherent reactivity between these two moieties. acs.orgrsc.orgrsc.org Successfully forming and utilizing the Grignard reagent from this multifunctional compound would likely require specialized conditions, such as inverse addition at very low temperatures or the use of magnesium transfer reagents, to minimize the problematic intermolecular side reaction.

Role of the Ethoxy Group in Directing Reactivity and Stability

Substituent Effects in Aromatic Reactivity

The ethoxy group (-OEt) is a moderately activating, ortho, para-directing substituent in the context of electrophilic aromatic substitution (EAS). lumenlearning.comopenstax.org Its influence stems from two opposing electronic effects:

Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene. This effect is most pronounced at the ortho and para positions.

Inductive Effect (-I): Due to the high electronegativity of oxygen, the ethoxy group withdraws electron density from the ring through the sigma bond. libretexts.orgucsb.edu

| Substituent Effect | Influence on Reactivity |

| Resonance (+R) | Donates electron density to the ring, activating it for electrophilic attack and increasing electron density at ortho and para positions. |

| Inductive (-I) | Withdraws electron density through the sigma bond, slightly deactivating the ring. |

| Overall Effect | The +R effect is dominant, making the ethoxy group an activating, ortho, para-director for EAS, but a deactivator for NAS. |

Cleavage and Modification of the Ether Linkage

The ether linkage in the ethoxy group is generally stable under neutral, basic, and mild acidic conditions. Cleavage of aryl alkyl ethers typically requires harsh reagents and conditions. The most common method involves treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orglibretexts.org

The mechanism involves protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group via an SN2 mechanism. The other product is 5-bromo-2-hydroxy-benzenesulfonyl chloride (a phenol). libretexts.org Because SN2 reactions on sp²-hybridized carbons are unfavorable, the aryl C-O bond does not cleave.

Alternative, milder methods for cleaving aryl ethers using reagents like boron tribromide (BBr₃) or silyl hydrides with a Lewis acid catalyst have been developed. researchgate.netorganic-chemistry.org However, these reagents are also likely to react with the highly electrophilic sulfonyl chloride group, leading to a complex product mixture. Therefore, selective cleavage of the ether without affecting the sulfonyl chloride would be a significant synthetic challenge.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

Selective Reactivity of the Sulfonyl Chloride versus Aryl Bromide

In transformations involving nucleophilic attack, the sulfonyl chloride group is overwhelmingly the more reactive site in this compound compared to the aryl bromide. This pronounced chemoselectivity is a result of the fundamental differences in the electrophilicity and reaction mechanisms associated with each functional group.

Sulfonyl Chloride: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it extremely electron-deficient and a hard electrophile. It readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, water) to form stable sulfonamides, sulfonate esters, and sulfonic acids, respectively. wikipedia.orgscilit.comechemcom.com This reaction is typically fast and proceeds under mild conditions.

Aryl Bromide: The carbon atom of the C-Br bond is part of an aromatic system and is sp²-hybridized. It is significantly less electrophilic than the sulfonyl sulfur. As detailed in section 3.2.2, nucleophilic substitution at this position is electronically disfavored. Reaction at the aryl bromide typically requires a transition metal catalyst (e.g., Palladium, Copper) to proceed via mechanisms like cross-coupling or a different reaction class entirely (e.g., Grignard formation). researchgate.netwikipedia.org

| Functional Group | Typical Reagents | Reaction Conditions | Product Type | Relative Reactivity |

| Sulfonyl Chloride | Amines, Alcohols, Water | Mild (often room temp.) | Sulfonamides, Sulfonate Esters | High |

| Aryl Bromide | Nucleophiles (direct) | Harsh, generally unreactive | No reaction | Very Low |

| Aryl Bromide | Organometallics (e.g., Grignard) | Requires Mg metal | Organometallic reagent | Moderate (with side reactions) |

| Aryl Bromide | Boronic acids, etc. | Requires Pd/Cu catalyst | Cross-coupling products | Moderate (catalyzed) |

Therefore, a chemist treating this compound with a standard nucleophile like an amine can expect a highly selective reaction at the sulfonyl chloride group to yield the corresponding sulfonamide, leaving the aryl bromide intact for subsequent, different chemical transformations.

Insufficient Information Found to Detail Stereochemical Aspects of this compound in Derivative Synthesis

Initial research efforts to generate a detailed article on the reactivity and reaction mechanisms of this compound, with a specific focus on the stereochemical considerations in its derivative synthesis, have been unsuccessful in yielding the necessary specific data. Despite a comprehensive search of scientific literature and patent databases, no specific examples or detailed research findings directly pertaining to the stereoselective reactions of this compound could be located.

The investigation sought to uncover information regarding the synthesis of chiral derivatives from this compound, including its reactions with chiral amines or alcohols, and the use of chiral catalysts to influence the stereochemical outcome of such reactions. The objective was to provide a thorough analysis of how the stereochemistry of reactants or catalysts dictates the stereochemistry of the resulting sulfonamides, sulfonate esters, or other derivatives.

General principles of stereoselective synthesis involving sulfonyl chlorides are well-established in organic chemistry. Typically, the reaction of a prochiral sulfonyl chloride with a chiral nucleophile, or the use of a chiral auxiliary or catalyst, can lead to the formation of diastereomeric or enantiomerically enriched products. However, the search did not uncover any specific studies that have applied these principles to this compound.

Consequently, without any documented research findings, experimental data, or specific examples of its application in stereoselective synthesis, it is not possible to construct the requested scientifically accurate and detailed article section on the "Stereochemical Considerations in Derivative Synthesis" for this particular compound. Further empirical research would be required to elucidate and document the stereochemical behavior of this compound in the synthesis of chiral derivatives.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of its functional groups makes 5-bromo-2-ethoxy-benzenesulfonyl chloride a powerful tool for synthetic chemists aiming to build complex molecules.

Building Blocks for Heterocyclic Systems

While direct, specific examples of the use of this compound in the synthesis of heterocyclic systems are not extensively documented in readily available literature, the inherent reactivity of the sulfonyl chloride group suggests its potential in this area. Sulfonyl chlorides are well-established reagents for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, they can react with binucleophiles to form cyclic sulfonamides or related structures. The presence of the bromo and ethoxy groups on the aromatic ring of this compound could be further exploited to construct more complex, substituted heterocyclic frameworks.

Synthesis of Substituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds is a fundamental aspect of organic chemistry, and reagents like this compound are instrumental in this process. The sulfonyl chloride group can be readily converted into a sulfonamide or a sulfone, introducing a key functional group onto the aromatic ring. Furthermore, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 5-position of the benzene (B151609) ring. This dual reactivity of the sulfonyl chloride and the bromo group provides a strategic pathway for the synthesis of highly functionalized aromatic compounds.

Precursor for Bioactive Compound Scaffolds

The sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Consequently, this compound is a valuable precursor for the synthesis of potentially bioactive molecules.

Design and Synthesis of Novel Sulfonamide Derivatives

The reaction of this compound with a diverse range of primary and secondary amines is a straightforward method for the synthesis of a library of novel sulfonamide derivatives. The general synthetic approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides can then be evaluated for their biological activities. The ethoxy and bromo substituents on the aromatic ring can significantly influence the physicochemical properties and biological activity of the final compounds, offering opportunities for structure-activity relationship (SAR) studies.

| Amine Reactant | Resulting Sulfonamide Derivative | Potential Biological Activity |

| Aniline (B41778) | N-phenyl-5-bromo-2-ethoxy-benzenesulfonamide | Antibacterial, Antifungal |

| Benzylamine | N-benzyl-5-bromo-2-ethoxy-benzenesulfonamide | Anticancer, Antiviral |

| Morpholine | 4-(5-bromo-2-ethoxy-benzenesulfonyl)morpholine | CNS activity, Enzyme inhibition |

This table presents hypothetical examples based on the general reactivity of sulfonyl chlorides and the known biological activities of sulfonamides.

Intermediates for Enzyme Inhibitors

Sulfonamides are a prominent class of enzyme inhibitors, targeting a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within the enzyme's active site. By incorporating the 5-bromo-2-ethoxy-benzenesulfonyl scaffold into drug design, medicinal chemists can synthesize novel compounds with the potential to selectively inhibit specific enzymes. The bromo and ethoxy groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific enzyme inhibitors derived directly from this compound are not widely reported, the general principle of using substituted benzenesulfonyl chlorides for this purpose is a well-established strategy in medicinal chemistry.

Development of Agrochemical Intermediates

The development of new and effective agrochemicals is crucial for global food security. Substituted benzenesulfonyl chlorides are important intermediates in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. The sulfonyl chloride moiety can be transformed into a variety of functional groups that are essential for the biological activity of these agrochemicals.

Contributions to Functional Materials Precursors

The strategic placement of reactive functional groups on this compound allows for its incorporation into a variety of complex molecular architectures. The sulfonyl chloride moiety can readily react with nucleophiles such as phenols and amines to form stable sulfonate esters and sulfonamides, respectively. This reactivity is fundamental to its application in step-growth polymerization and the synthesis of functional monomers. Furthermore, the bromo-substituent provides a handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups or the formation of extended conjugated systems.

While direct polymerization of this compound is not a common strategy, its true value lies in its role as a precursor for the synthesis of specialized monomers. These monomers can then be polymerized to create high-performance polymers with specific functionalities.

One of the key areas of application is in the synthesis of monomers for poly(arylene ether sulfone)s (PAES). PAES are a class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide monomer.

This compound can be utilized to synthesize novel bisphenol monomers. For instance, it can be reacted with a diol under basic conditions to yield a bis(sulfonate ester) which can then be further functionalized. A hypothetical reaction scheme could involve the reaction of this compound with a bisphenol, such as bisphenol A, to create a monomer containing both sulfonyl ether linkages and reactive bromine sites. These bromine sites can later be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Table 1: Hypothetical Properties of a PAES Monomer Derived from this compound

| Property | Value |

| Molecular Weight | Variable, dependent on bisphenol |

| Melting Point | Expected to be in the range of 150-250 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) |

| Reactivity | Sulfonyl chloride for reaction with phenols; Bromo group for cross-coupling |

This table presents hypothetical data based on the expected chemical properties of such a monomer.

The presence of the ethoxy group can enhance the solubility of the resulting monomers and polymers in organic solvents, facilitating their processing. The bromo-substituent, as mentioned, opens up possibilities for creating graft copolymers or for introducing functionalities that can enhance properties like flame retardancy, conductivity, or ion-exchange capacity.

The synthesis of advanced organic materials, such as those used in organic electronics, often requires precursors with well-defined electronic and structural properties. This compound can serve as a starting material for the synthesis of such precursors.

The combination of the electron-withdrawing sulfonyl group and the electron-donating ethoxy group can influence the electronic properties of molecules derived from this compound. The bromine atom is a key feature, as it allows for the use of powerful synthetic tools like Suzuki, Stille, and Sonogashira cross-coupling reactions. These reactions are instrumental in building the extended π-conjugated systems that are characteristic of many organic semiconductors and light-emitting materials.

For example, this compound could be transformed into a variety of building blocks for organic semiconductors. Through a Suzuki coupling reaction, the bromine atom can be replaced with an aryl or heteroaryl group, extending the conjugation. The sulfonyl chloride group can be converted to a sulfonamide, which can act as a site for further functionalization or influence the material's morphology and solubility.

Table 2: Potential Precursors for Advanced Organic Materials Derived from this compound

| Precursor Type | Synthetic Strategy | Potential Application |

| Biphenyl Derivative | Suzuki coupling of the bromo-position with a boronic acid | Organic Light-Emitting Diodes (OLEDs) |

| Functionalized Sulfonamide | Reaction of the sulfonyl chloride with a functional amine | Organic Photovoltaics (OPVs) |

| Acetylenic Derivative | Sonogashira coupling of the bromo-position with an alkyne | Organic Field-Effect Transistors (OFETs) |

This table outlines potential synthetic pathways and applications for precursors derived from the title compound.

Research in the field of advanced organic materials is constantly seeking new molecular designs to improve performance. The versatility of this compound as a starting material allows for the systematic modification of molecular structures, enabling researchers to investigate structure-property relationships and design materials with optimized charge transport, light absorption, and emission characteristics.

Design, Synthesis, and Characterization of Analogs and Derivatives of 5 Bromo 2 Ethoxy Benzenesulfonyl Chloride

Systematic Modification of the Bromine Substituent

The bromine atom at the C-5 position of the benzene (B151609) ring is a key site for synthetic modification. As a halogen, it serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. While specific examples starting directly from 5-bromo-2-ethoxy-benzenesulfonyl chloride are not extensively detailed in readily available literature, the principles of aryl halide chemistry can be applied to predict synthetic pathways.

For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Sonogashira coupling (with terminal alkynes) could be employed to replace the bromine atom with carbon-based substituents like alkyl, aryl, or alkynyl groups. Similarly, the Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, introducing amine functionalities.

These modifications would yield derivatives with significantly altered electronic and steric properties, which could be tailored for specific applications. The successful synthesis of these new compounds would be contingent on the careful optimization of reaction conditions to accommodate the reactivity of the sulfonyl chloride group.

Variation of the Alkoxy Group (e.g., methoxy, propoxy)

Altering the alkoxy group at the C-2 position is a more direct approach to creating analogs. This is typically achieved by starting the synthesis with a different 4-bromoalkoxyphenolether. The general synthetic route involves the chlorosulfonation of the corresponding 4-bromoalkoxybenzene.

A well-documented analog is 5-bromo-2-methoxybenzenesulfonyl chloride. Its synthesis is achieved by reacting 4-bromoanisole (B123540) with chlorosulfonic acid. chemicalbook.com This same methodology can be logically extended to synthesize a homologous series of compounds by using starting materials like 4-bromopropoxybenzene or 4-bromobutoxybenzene. Furthermore, more complex alkoxy chains can be introduced, such as the 2-methoxyethoxy group, leading to compounds like 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride. uni.lu

The table below summarizes key information for a series of such analogs.

| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-methoxy-benzenesulfonyl chloride | 4-Bromoanisole | C₇H₆BrClO₃S | 285.54 tcichemicals.com |

| This compound | 4-Bromophenetole (B47170) | C₈H₈BrClO₃S | 299.57 scbt.com |

| 5-Bromo-2-propoxy-benzenesulfonyl chloride | 4-Bromopropoxybenzene | C₉H₁₀BrClO₃S | 313.59 |

| 5-Bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride | 1-Bromo-4-(2-methoxyethoxy)benzene | C₉H₁₀BrClO₄S | 329.59 uni.lu |

Note: Data for propoxy- derivative is calculated based on its structure.

Introduction of Additional Functionalities onto the Benzene Ring

Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto the aromatic ring through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring (ethoxy, bromo, and sulfonyl chloride) will govern the position of any new incoming group.

The ethoxy group is a strongly activating, ortho-, para- directing group. The bromine atom is a deactivating, but also ortho-, para- directing group. The sulfonyl chloride group is a strongly deactivating, meta- directing group. Considering these effects:

The C-2 position is occupied by the ethoxy group.

The C-5 position is occupied by the bromine atom.

The C-1 position is occupied by the sulfonyl chloride group.

The most activated positions for further substitution would be C-4 and C-6, which are ortho and para to the activating ethoxy group. However, the C-4 position is sterically hindered by the adjacent bromine atom. Therefore, the C-6 position is a likely site for reactions like nitration (using nitric acid and sulfuric acid) or further halogenation (e.g., with Br₂ in the presence of a Lewis acid). The introduction of a nitro group at C-6, for example, would yield 5-bromo-2-ethoxy-6-nitro-benzenesulfonyl chloride, a compound with significantly different electronic properties.

Spectroscopic and Analytical Characterization of Synthesized Intermediates and Derivatives

The unambiguous identification and structural confirmation of any newly synthesized analog or derivative require a combination of modern spectroscopic and analytical techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. acdlabs.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of the parent compound, this compound, the ethoxy group would produce a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-). The aromatic region would display distinct signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns would confirm the 1,2,4-substitution pattern. For derivatives where the bromine is replaced or the alkoxy group is changed, predictable shifts in the aromatic signals and new signals corresponding to the added groups would be observed. acdlabs.com The deshielding effect of the sulfonyl chloride group would cause protons ortho to it to appear at a higher chemical shift (further downfield). acdlabs.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the parent compound, six distinct aromatic carbon signals and two aliphatic signals for the ethoxy group would be expected. The carbon atom attached to the sulfonyl chloride group would be significantly downfield. Structural modifications, such as replacing the bromine or adding a new substituent, would result in predictable changes in the chemical shifts of the aromatic carbons, confirming the success of the synthetic transformation. rsc.org

The table below shows predicted ¹H NMR chemical shifts for the aromatic protons of representative analogs.

| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) |

| This compound | ~7.1-7.3 | ~7.7-7.9 | ~8.0-8.2 |

| 5-Bromo-2-methoxy-benzenesulfonyl chloride | ~7.0-7.2 | ~7.6-7.8 | ~7.9-8.1 |

| 5-Cyano-2-ethoxy-benzenesulfonyl chloride | ~7.2-7.4 | ~7.9-8.1 | ~8.2-8.4 |

Note: These are estimated values based on general substituent effects in benzene rings.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For derivatives of this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine. libretexts.org

Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units, with a relative intensity of 3:1. libretexts.org

Bromine Isotope Pattern: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This also gives rise to M⁺ and M+2 peaks, but with nearly equal intensity.

A compound containing both one bromine and one chlorine atom, such as the parent compound, will exhibit a complex pattern. It will show a molecular ion peak (M⁺), an M+2 peak (from ³⁷Cl or ⁸¹Br), and an M+4 peak (from both ³⁷Cl and ⁸¹Br), with a characteristic intensity ratio. This unique signature provides powerful evidence for the presence of both halogens in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. mdpi.comnih.gov

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. acdlabs.com For the benzenesulfonyl chloride family of compounds, the most prominent absorption bands are those from the sulfonyl chloride group.

S=O Stretching: The sulfonyl chloride group exhibits two very strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1370-1410 cm⁻¹, while the symmetric stretch is found around 1160-1210 cm⁻¹. acdlabs.com The presence of these two intense bands is strong evidence for the sulfonyl chloride moiety.

Aromatic Ring: The C=C stretching vibrations of the benzene ring typically appear as a series of peaks between 1450 and 1600 cm⁻¹.

C-O Ether Linkage: The C-O stretching of the alkoxy group will produce a strong band, typically in the 1200-1270 cm⁻¹ region for aryl-alkyl ethers.

The table below summarizes the key IR absorption frequencies.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 (Strong) |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1160 - 1210 (Strong) |

| Aryl-Alkyl Ether (Ar-O-R) | C-O Stretch | 1200 - 1270 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Variable) |

These spectroscopic techniques, when used in combination, allow for the comprehensive characterization and unambiguous structural elucidation of any synthesized intermediates and final derivative compounds.

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to assess the purity of this compound and its derivatives, as well as to monitor the progress of their synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds, such as many derivatives of this compound. Reverse-phase HPLC is a common mode used for these types of aromatic compounds.

In a typical reverse-phase HPLC analysis, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer by the stationary phase.

For the analysis of derivatives of this compound, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a range of polarities. A common mobile phase combination is a mixture of water (often with a modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Sulfonamide Derivative of this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the desired product from starting materials, reagents, and byproducts, enabling accurate determination of its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be prone to degradation at elevated temperatures, their more stable derivatives, such as sulfonamides, can often be analyzed by GC. chemicalbook.com For direct analysis of sulfonyl chlorides, derivatization to more thermally stable compounds may be necessary to achieve accurate and reproducible results.

The separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

A common stationary phase for the analysis of aromatic compounds is a polysiloxane-based polymer, such as a 5% phenyl-polydimethylsiloxane (ZB-5MS or equivalent). A mass spectrometer (MS) is often used as the detector, providing both quantitative data and structural information for identification of the separated components.

Table 2: Representative GC-MS Conditions for the Analysis of a Stable Derivative of this compound

| Parameter | Value |

| Column | 5% Phenyl-Polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

This technique is particularly useful for identifying and quantifying volatile impurities in the synthesized derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. It operates on the same principles of separation as column chromatography.

For the analysis of this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents. The choice of eluent is crucial for achieving good separation. A common strategy is to use a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). By varying the ratio of these solvents, the polarity of the mobile phase can be adjusted to optimize the separation. wvu.edu

The separation is visualized by observing the spots of the compounds on the TLC plate under UV light (for UV-active compounds) or by using a chemical stain. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 3: Example TLC Solvent Systems and Expected Rf Trends for Reaction Monitoring

| Compound Type | Example Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value Trend |

| Starting Material (e.g., 4-Bromophenetole) | 9:1 | Higher Rf |

| Intermediate (this compound) | 7:3 | Intermediate Rf |

| Product (e.g., a sulfonamide derivative) | 1:1 | Lower Rf |

By spotting the reaction mixture alongside the starting material on a TLC plate, the disappearance of the starting material and the appearance of the product spot can be tracked over time, indicating the progress of the reaction.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For halogen-containing compounds like the derivatives of this compound, the analysis can be extended to include bromine (Br) and chlorine (Cl).

The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is particularly crucial for the characterization of novel compounds.

For this compound, the molecular formula is C₈H₈BrClO₃S. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for a Purified Derivative of this compound

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 32.07 | 32.15 |

| Hydrogen (H) | 2.69 | 2.75 |

| Bromine (Br) | 26.67 | 26.59 |

| Chlorine (Cl) | 11.83 | 11.75 |

| Oxygen (O) | 16.02 | 16.10 |

| Sulfur (S) | 10.70 | 10.66 |

The close correlation between the theoretical and illustrative experimental data in the table above would serve to confirm the elemental composition and high purity of the synthesized compound.

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxy Benzenesulfonyl Chloride and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For aromatic sulfonyl chlorides, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a σ*-orbital localized along the sulfur-chlorine bond. The presence of the electron-donating ethoxy group at the ortho position and the electron-withdrawing bromine atom at the meta position (relative to the sulfonyl chloride group) will modulate the energies of these orbitals. The ethoxy group, through its +M (mesomeric) effect, is expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the inductive (-I) and weak deactivating (-M) effects of the bromine atom, along with the strong electron-withdrawing nature of the sulfonyl chloride group, will lower the energy of the LUMO, enhancing its electrophilicity at the sulfur center.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Computational studies on substituted benzenesulfonyl chlorides have shown that the nature and position of substituents significantly impact this gap. For 5-bromo-2-ethoxy-benzenesulfonyl chloride, the competing effects of the electron-donating and electron-withdrawing groups would result in a HOMO-LUMO gap that reflects a balance of these influences.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | 1.15 | 7.90 |

| Anisole (B1667542) (Methoxybenzene) | -5.98 | 1.05 | 7.03 |

| Bromobenzene | -6.69 | 0.59 | 7.28 |

| Benzenesulfonyl Chloride | -7.32 | -0.87 | 6.45 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. The data is based on general trends observed for substituted benzenes and benzenesulfonyl chloride.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is highly non-uniform due to the presence of atoms with varying electronegativities and the influence of the aromatic ring. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative estimates of the partial atomic charges.

It is anticipated that the sulfur atom of the sulfonyl chloride group will carry a significant positive charge, making it a prime target for nucleophilic attack. The oxygen atoms of the sulfonyl group and the ethoxy group, as well as the chlorine and bromine atoms, will bear negative charges. The carbon atoms of the benzene ring will have varying charges depending on their position relative to the substituents.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of high positive potential (typically colored blue) around the sulfur atom, confirming its electrophilic character. Regions of negative potential (typically colored red) would be expected around the oxygen and halogen atoms, indicating their nucleophilic character. The aromatic ring would exhibit a more complex potential landscape, influenced by the push-pull nature of the ethoxy and sulfonyl chloride/bromo substituents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For this compound, such studies can shed light on its reactivity in various chemical transformations.

Transition State Localization and Energy Barrier Calculation

Reactions involving sulfonyl chlorides, such as nucleophilic substitution at the sulfur center, can proceed through different mechanistic pathways, primarily the concerted SN2-type mechanism or a stepwise addition-elimination mechanism. Computational studies on arenesulfonyl chlorides have shown that the operative mechanism can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. mdpi.com

For a typical reaction, such as the hydrolysis or aminolysis of this compound, computational methods can be used to locate the transition state structure(s) on the potential energy surface. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction. For an SN2-type mechanism, a single transition state with a pentacoordinate sulfur center would be expected. mdpi.com In contrast, a stepwise mechanism would involve the formation of a distinct intermediate.

Once the transition state is located, its energy relative to the reactants can be calculated, providing the activation energy barrier for the reaction. A lower energy barrier corresponds to a faster reaction rate. The electronic effects of the bromo and ethoxy substituents will influence the stability of the transition state and thus the height of the energy barrier.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reactivity of this compound.

Solvents can influence reactivity through various interactions, including electrostatic stabilization of charged species and specific hydrogen bonding. For reactions involving charged intermediates or transition states, polar solvents are generally expected to lower the activation energy barrier by stabilizing these species. For instance, in the nucleophilic substitution of a sulfonyl chloride, a polar solvent would likely stabilize the developing negative charge on the leaving chloride ion in the transition state.

Computational studies can be performed to calculate the reaction profile in different solvents, allowing for a quantitative assessment of the solvent's role. This can be particularly useful in optimizing reaction conditions for synthetic applications.

Prediction of Spectroscopic Parameters (e.g., NMR, IR simulations)

Computational methods can be employed to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would predict the chemical shifts of the aromatic protons and carbons, as well as those of the ethoxy group. The predicted spectrum would reflect the electronic environment of each nucleus, as influenced by the bromo, ethoxy, and sulfonyl chloride substituents. For the aromatic protons, characteristic splitting patterns (e.g., doublets, triplets of doublets) would also be predicted based on the coupling constants between adjacent protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of this compound and their corresponding IR absorption frequencies and intensities. Key predicted vibrational bands would include the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), the C-O stretching of the ethoxy group, and the various C-H and C-C stretching and bending modes of the substituted benzene ring. acdlabs.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Region/Value |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| Ethoxy -CH₂- | ~4.2 ppm | |

| Ethoxy -CH₃- | ~1.4 ppm | |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |

| Ethoxy -CH₂- | ~65 ppm | |

| Ethoxy -CH₃- | ~15 ppm | |

| IR | S=O Asymmetric Stretch | ~1380 cm⁻¹ |

| S=O Symmetric Stretch | ~1180 cm⁻¹ | |

| Ar-O-C Stretch | ~1250 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups and are subject to variation depending on the specific computational method and the molecular environment.

Conformation Analysis and Stereochemical Insights

The key determinants of the molecule's conformation are the torsional or dihedral angles associated with the rotation of the sulfonyl chloride (−SO₂Cl) and ethoxy (−OCH₂CH₃) groups relative to the plane of the benzene ring. Steric and electronic effects govern the energetic favorability of the various possible conformers.

Orientation of the Sulfonyl Chloride Group: The sulfonyl group is tetrahedral, and its orientation relative to the aromatic ring is a critical conformational parameter. wikipedia.org Studies on related arylsulfonamide and arylsulfonyl chloride derivatives reveal that the molecule is often bent at the sulfur atom, with significant torsion angles observed between the plane of the benzene ring and the substituents on the sulfur atom. For instance, in N-(2,5-Dichlorophenyl)benzenesulfonamide, the C—SO₂—NH—C torsion angle is reported to be 66.4 (2)°. nih.gov Similarly, in 4-methyl-N-(2,5-dichlorophenyl)-benzenesulfonamide, this angle is 62.1 (2)°. researchgate.net These findings suggest that the sulfonyl chloride group in this compound is unlikely to adopt a perfectly eclipsed or bisecting conformation relative to the ring substituents, instead favoring a twisted or bent arrangement to minimize steric repulsion and optimize electronic interactions.

Orientation of the Ethoxy Group: The conformation of the ethoxy group is determined by rotation around the C(aryl)−O bond and the O−C(ethyl) bond. The ethoxy group is generally considered an electron-donating group. stackexchange.com For simple alkoxybenzenes like anisole or ethoxybenzene, the lowest energy conformation typically involves the alkoxy group being coplanar with the benzene ring. This planar arrangement maximizes the stabilizing conjugation between the oxygen atom's lone pair electrons and the aromatic π-system.

However, in this compound, the presence of the bulky sulfonyl chloride group at the ortho position introduces significant steric hindrance. This steric clash likely forces the ethoxy group out of the plane of the benzene ring, leading to a non-planar, higher-energy conformation. The rotational barrier for this movement is influenced by the balance between the loss of resonance stabilization and the relief of steric strain. Theoretical studies on substituted aromatic compounds show that electron-donating groups can decrease rotational barriers, while electron-withdrawing groups tend to increase them. researchgate.net

Stereochemical Insights: this compound is an achiral molecule as it does not possess a stereocenter and, in its lowest energy conformations, typically retains a plane of symmetry or can easily interconvert between conformational enantiomers (rotamers). While the molecule itself is not chiral, its specific conformation could become important when interacting with chiral environments, such as enzymes or chiral catalysts. The rotational barriers between different conformers determine the rate of interconversion and the predominant species present at a given temperature.

The following table presents typical bond parameters for the functional groups found in the molecule, derived from computational and experimental data on related structures.

| Parameter | Typical Value | Associated Functional Group | Reference Compound |

|---|---|---|---|

| S=O Bond Length | ~142.4 pm | Sulfonyl Chloride | Methanesulfonyl Chloride wikipedia.org |

| S−C(aryl) Bond Length | ~176.3 pm | Sulfonyl Chloride | Methanesulfonyl Chloride wikipedia.org |

| S−Cl Bond Length | ~204.6 pm | Sulfonyl Chloride | Methanesulfonyl Chloride wikipedia.org |

| C(aryl)−O Bond Length | ~136 pm | Alkoxybenzene | Anisole |

| O−S−O Bond Angle | ~120° | Sulfonyl Chloride | General Sulfonyl Halides wikipedia.org |

| C−S−Cl Bond Angle | ~100° | Sulfonyl Chloride | General Sulfonyl Halides |

Emerging Trends and Future Research Directions

Sustainable Synthesis Strategies for the Compound

Traditional synthesis of arylsulfonyl chlorides often involves chlorosulfonic acid, a reagent that presents significant handling and environmental challenges due to its corrosivity (B1173158) and the large excess required. Future research is actively moving towards greener and more sustainable alternatives.

One promising avenue is the use of stable, solid surrogates for sulfur dioxide (SO₂), such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). Palladium-catalyzed methods are being developed to couple aryl halides or triflates with these SO₂ sources, offering a safer and more controlled approach to sulfonyl chloride synthesis. Another sustainable strategy involves the oxidation of thiols or disulfides using agents like trichloroisocyanuric acid (TCCA) in aqueous media, which avoids harsh chlorinating agents.

Future research will likely focus on adapting these catalytic systems for the specific synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride, aiming to improve atom economy, reduce waste, and utilize more environmentally benign solvents and catalysts.

| Synthesis Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Sulfonylation | Utilizes aryl halides/triflates and a solid SO₂ surrogate (e.g., DABSO). | Avoids gaseous SO₂, offers good functional group tolerance and regioselectivity. |

| Oxidation of Thiols | Converts corresponding thiols to sulfonyl chlorides using oxidizing agents in greener media. | Can bypass the use of strong chlorinating agents like chlorosulfonic acid. |

| Direct Chlorosulfonylation Alternatives | Employs alternative reagents to chlorosulfonic acid for direct functionalization of the aromatic ring. | Aims to reduce corrosive waste and improve reaction safety and selectivity. |

Expanding the Scope of Catalytic Transformations

The reactivity of the sulfonyl chloride group makes this compound a versatile partner in various catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone transformations in modern organic synthesis. Future research will likely explore novel catalytic systems, including those based on other transition metals like nickel or copper, to expand the range of possible transformations.

A key area of development is the catalytic, metal-free synthesis of related sulfur-containing functional groups. For instance, recent advancements have demonstrated methods for converting sulfonyl chlorides to sulfonyl fluorides using phosphine (B1218219) catalysts, opening new avenues for creating compounds with unique reactivity and properties. Applying such innovative catalytic methods to this compound could lead to the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Applications in Emerging Chemical Technologies

The unique substitution pattern of this compound—containing a reactive sulfonyl chloride, a bromine atom for cross-coupling, and an ethoxy group—makes it a valuable scaffold for creating complex molecules. Its derivatives are being investigated for their potential in various high-tech applications.

In materials science, arylsulfonyl compounds are integral to the development of specialty polymers and functional materials. The presence of both a bromine and a sulfonyl group allows for orthogonal functionalization, enabling the precise construction of complex macromolecular architectures. Future work may see derivatives of this compound used in the synthesis of organic light-emitting diodes (OLEDs), sensors, or advanced coatings.